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Benz(c)acridine, 7,11-dimethyl-

Cat. No.: B14674468
CAS No.: 32740-01-5
M. Wt: 257.3 g/mol
InChI Key: RZVCZQLPQROJFR-UHFFFAOYSA-N
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Description

Overview of the Acridine (B1665455) Chemical Class and its Significance in Research

Acridine (C₁₃H₉N) is a nitrogen-containing heterocyclic organic compound, structurally related to anthracene (B1667546) with one of the central CH groups replaced by a nitrogen atom. taylorandfrancis.com First isolated from coal tar in 1870, acridines are noted for their diverse applications. slideshare.net The planar structure of acridine and its derivatives allows them to intercalate with DNA, a property that has been a cornerstone of their investigation in medicinal chemistry. nih.govnih.gov

The significance of the acridine chemical class in research is extensive, with applications in various fields:

Medicinal Chemistry: Acridine derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, antimalarial, and antiviral properties. nih.govmdpi.com Their ability to interact with DNA and enzymes like topoisomerases has made them a focus of cancer research. nih.govmdpi.com

Material Science: The unique photophysical properties of acridines, such as strong fluorescence, have led to their use in the development of dyes and fluorescent probes. taylorandfrancis.comnih.gov

Corrosion Inhibition: The aromatic rings, π-systems, and the nitrogen atom with a lone pair of electrons in the acridine structure make it an effective corrosion inhibitor for various metals and alloys. mdpi.comnih.gov

The synthetic versatility of the acridine scaffold has allowed for the creation of a multitude of derivatives with a wide array of architectural and functional properties, further broadening their research applications. nih.gov

Historical Context of Benz(c)acridine Research and Previous Evaluations

Benz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) that contains the acridine nucleus fused with an additional benzene (B151609) ring. Like acridine itself, benz(c)acridine has been identified in materials such as coal tar, which is known to be carcinogenic to humans. inchem.org

Research into benz(c)acridine and its derivatives has often focused on their biological activity, particularly their carcinogenicity. Early studies established that benz(c)acridine could produce skin tumors in mice when applied topically and bladder tumors in rats following local implantation. inchem.org

The International Agency for Research on Cancer (IARC) has evaluated benz(c)acridine. In a summary from 1973, it was noted that while there were no direct human carcinogenicity data, its presence in known human carcinogens like coal tar was a significant concern. inchem.org Subsequent evaluations in 1983 and 1987 have also been conducted. nih.gov The synthesis of various benz(c)acridine derivatives has been a subject of research to understand their structure-activity relationships. nih.govacs.orgrsc.org Modern synthetic methods, including one-pot multi-component reactions, have been developed to efficiently produce these compounds for further study. scielo.org.mx

Positioning of Benz(c)acridine, 7,11-dimethyl- within Benz(c)acridine Derivative Research

Benz(c)acridine, 7,11-dimethyl- is a specific derivative of benz(c)acridine that has been a subject of interest in carcinogenesis research. Its position within the broader field of benz(c)acridine derivative research is largely defined by studies comparing the carcinogenicity of various methylated benz(c)acridines.

A key study investigating a series of 13 benz(c)acridines found that the six carcinogenic compounds were all 7-methyl-substituted derivatives, including 7,11-dimethylbenz(c)acridine. nih.gov The other seven compounds, which lacked the 7-methyl substitution, were found to be inactive. nih.gov This positions 7,11-dimethylbenz(c)acridine as a member of a particularly potent subgroup of benz(c)acridine carcinogens.

Further research has delved into the metabolic activation of these compounds. For instance, studies on the potent carcinogen 7-methylbenz(c)acridine (B1210542) have suggested that diol epoxides functionalized at the 1,2,3,4-positions may be the ultimate carcinogenic metabolites. nih.gov The metabolism of other carcinogenic dimethylbenzacridines, such as 7,9-dimethylbenz(c)acridine and 7,10-dimethylbenz(c)acridine, has also been investigated to identify the metabolites formed in the liver. nih.gov These studies provide a framework for understanding the potential mechanisms of action of 7,11-dimethylbenz(c)acridine.

Below is a data table summarizing the properties of Benz(c)acridine, 7,11-dimethyl-.

PropertyValue
Molecular Formula C₁₉H₁₅N
Molecular Weight 257.3 g/mol
IUPAC Name 7,11-dimethylbenzo[c]acridine
CAS Number 32740-01-5
Synonyms 7,11-Dimethylbenz(c)acridine, CCRIS 7724, UNII-L6JJD3VAV9, 1,10-Dimethyl-7,8-benzacridine
Data sourced from PubChem CID 91608 nih.gov

The following table lists carcinogenic and non-carcinogenic benz(c)acridines from a comparative study.

CompoundCarcinogenic Activity
7-methylbenz[c]acridineCarcinogenic
7,11-dimethylbenz[c]acridine Carcinogenic
7,9-dimethylbenz[c]acridineCarcinogenic
7,10-dimethylbenz[c]acridine (B1219997)Carcinogenic
7,9,10-trimethylbenz[c]acridineCarcinogenic
7,9,11-trimethylbenz[c]acridineCarcinogenic
benz[c]acridine (B1195844)Inactive
8-methylbenz[c]acridineInactive
9-methylbenz[c]acridineInactive
10-methylbenz[c]acridineInactive
11-methylbenz[c]acridineInactive
5,7-dimethylbenz[c]acridineInactive
cis-5,6-dihydroxy-5,6-dihydrobenz[c]acridineInactive
Data from a study on the radical intensity and carcinogenic activity of benz[c]acridines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N B14674468 Benz(c)acridine, 7,11-dimethyl- CAS No. 32740-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32740-01-5

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

7,11-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)16-11-10-14-7-3-4-8-17(14)19(16)20-18(12)15/h3-11H,1-2H3

InChI Key

RZVCZQLPQROJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C

Origin of Product

United States

Spectroscopic and Analytical Characterization Methodologies for Benz C Acridine, 7,11 Dimethyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 7,11-dimethylbenz(c)acridine from complex mixtures and for its quantitative determination. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the presence of isomeric compounds.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful technique for the analysis of benz(c)acridine derivatives due to their native fluorescence, which provides high sensitivity and selectivity.

Detailed Research Findings: The separation of benz(c)acridine isomers is typically achieved using reversed-phase HPLC. A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the effective elution of these relatively non-polar compounds from a C18 stationary phase. For instance, a mobile phase of 85% acetonitrile and 15% water has been successfully used for the separation of related azaarenes. researchgate.net The fluorescence detector is set to excitation and emission wavelengths that are optimal for the benz(c)acridine fluorophore. While specific wavelengths for the 7,11-dimethyl isomer are not extensively documented, related compounds like benz(c)acridine are often detected using excitation wavelengths in the range of 270-280 nm and emission wavelengths around 380-430 nm. mdpi.com Pre-column derivatization, for example with 4-chloro-7-nitrobenzofurazane (NBD-Cl), can be employed to enhance the fluorescence signal and improve detection limits, although this is more common for amines. hmdb.ca

Table 1: Typical HPLC-FLD Parameters for the Analysis of Benz(c)acridine Derivatives

ParameterValue/Description
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detector Fluorescence Detector (FLD)
Excitation Wavelength (λex) ~270-280 nm
Emission Wavelength (λem) ~380-430 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds, including 7,11-dimethylbenz(c)acridine. It offers excellent separation efficiency and provides structural information through mass spectral data.

Detailed Research Findings: In GC-MS analysis, a capillary column, often with a non-polar or semi-polar stationary phase like a 5% phenyl-methylpolysiloxane, is used for the separation of isomers. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For polycyclic aromatic compounds, a typical temperature program might start at a lower temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all analytes. nih.gov The mass spectrometer is operated in either full-scan mode to acquire a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. nih.gov The differentiation of positional isomers like dimethylbenz(c)acridines can sometimes be achieved through careful analysis of their fragmentation patterns in the mass spectrum, although this can be challenging as isomers often yield very similar spectra. chemicalbook.com

Table 2: Representative GC-MS Operating Conditions for Azaarene Analysis

ParameterValue/Description
GC Column HP-5MS (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program e.g., 70°C (2 min), ramp at 10°C/min to 300°C, hold for 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Gas Chromatography with Electron-Capture Detection

Gas Chromatography with an Electron-Capture Detector (GC-ECD) is a highly sensitive technique for the detection of electrophilic compounds. While not as universally applicable as GC-MS for identification, it offers excellent sensitivity for certain classes of compounds.

Detailed Research Findings: Polycyclic aromatic nitrogen heterocycles like 7,11-dimethylbenz(c)acridine are not strongly electrophilic in their native state. Therefore, direct analysis by GC-ECD may not provide optimal sensitivity. However, the sensitivity can be significantly enhanced through derivatization. For instance, nitrated polycyclic aromatic hydrocarbons (NPAHs), which are structurally related, are often analyzed by GC-ECD after conversion to more electrophilic derivatives. researchgate.net This suggests that a similar derivatization strategy could potentially be applied to benz(c)acridine derivatives to make them more amenable to highly sensitive detection by ECD.

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the definitive structural elucidation of 7,11-dimethylbenz(c)acridine, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structure determination of organic molecules. 1H and 13C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between them.

Detailed Research Findings: Although specific NMR data for 7,11-dimethylbenz(c)acridine is not readily available in the literature, the expected chemical shifts can be inferred from data for related structures such as dimethyl-substituted benzenes and the parent acridine (B1665455) molecule. The aromatic protons of the benz(c)acridine core are expected to resonate in the downfield region of the 1H NMR spectrum, typically between 7.0 and 9.0 ppm. The protons of the two methyl groups would appear as sharp singlets in the upfield region, likely between 2.0 and 3.0 ppm.

In the 13C NMR spectrum, the carbon atoms of the aromatic rings would exhibit signals in the range of approximately 120 to 150 ppm. The carbons bearing the methyl groups and the nitrogen atom would have distinct chemical shifts influenced by their immediate electronic environment. The methyl group carbons would appear at a much higher field, typically around 20-25 ppm. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic spin systems, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range correlations between protons and carbons, respectively, allowing for a complete assignment of the molecular structure.

Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges for 7,11-dimethylbenz(c)acridine

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity (for 1H)
Aromatic Protons 7.0 - 9.0Multiplets, Doublets, Singlets
Methyl Protons 2.0 - 3.0Singlets
Aromatic Carbons 120 - 150-
Methyl Carbons 20 - 25-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detailed Research Findings: The IR spectrum of 7,11-dimethylbenz(c)acridine is expected to show characteristic absorption bands consistent with its aromatic and substituted nature. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the methyl groups would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and C-H bending vibrations in the 1460-1370 cm⁻¹ range. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be particularly informative about the substitution pattern on the aromatic rings. np-mrd.org The specific pattern of these bands can help to distinguish between different isomers of dimethylbenz(c)acridine.

Table 4: Expected Infrared Absorption Bands for 7,11-dimethylbenz(c)acridine

Wavenumber (cm⁻¹)Vibration Type
> 3000Aromatic C-H Stretch
2950 - 2850Methyl C-H Stretch
1600 - 1450Aromatic C=C and C=N Stretch
1460 - 1370Methyl C-H Bend
900 - 675Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS) (e.g., Electron Ionization, CID Experiments)

Mass spectrometry is an indispensable tool for the structural elucidation and identification of 7,11-dimethylbenz(c)acridine. The compound, with a molecular formula of C₁₉H₁₅N, has a monoisotopic mass of approximately 257.12 Daltons. nih.gov

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). youtube.com For 7,11-dimethylbenz(c)acridine, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 257. The fragmentation pattern under EI is highly informative. A common fragmentation pathway for methylated polycyclic aromatic hydrocarbons involves the loss of a methyl group (CH₃•), which would result in a significant fragment ion at m/z 242 ([M-15]⁺). nih.gov Further fragmentation could involve the loss of a hydrogen atom to form an ion at m/z 241 or the expulsion of a stable molecule like hydrogen cyanide (HCN) from the nitrogen-containing ring. For the related isomer, 7,12-dimethylbenz(a)anthracene, the most prominent peaks are observed at m/z 256 (molecular ion), 241 ([M-CH₃]⁺), and 239. nih.gov

Collision-Induced Dissociation (CID): CID is a tandem mass spectrometry (MS/MS) technique used to fragment selected precursor ions to gain further structural information. wikipedia.org When the protonated molecule of 7,11-dimethylbenz(c)acridine, [M+H]⁺ (m/z 258), is selected and subjected to collisions with an inert gas (like argon or helium), it fragments. wikipedia.orgnih.gov The fragmentation pathways in CID are often similar to those in EI, with the loss of methyl groups being a primary route. This technique is particularly useful in complex mixtures, where it can differentiate between isomers. For instance, the CID spectrum of the parent benz[c]acridine (B1195844) (precursor ion [M+H]⁺ at m/z 230.0964) shows a major fragment at m/z 202.0778, corresponding to the loss of HCN and a hydrogen atom. It is expected that the CID spectrum of 7,11-dimethylbenz(c)acridine would yield a primary fragment corresponding to the loss of a methyl radical.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for separating and identifying such compounds in complex environmental or biological samples. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for 7,11-dimethylbenz(c)acridine and Related Compounds

CompoundMolecular FormulaPrecursor Ion (m/z)Primary Fragment(s) (m/z)Fragmentation Type
7,11-dimethylbenz(c)acridine C₁₉H₁₅N257 (M⁺•)242 ([M-CH₃]⁺)Electron Ionization (EI)
Benz[c]acridine C₁₇H₁₁N230 ([M+H]⁺)202 ([M+H-HCN-H]⁺)Collision-Induced Dissociation (CID)
7,12-dimethylbenz(a)anthracene C₂₀H₁₆256 (M⁺•)241 ([M-CH₃]⁺), 239Electron Ionization (EI) nih.gov

Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals or molecules in a triplet state. uni.lu While no direct ESR studies on 7,11-dimethylbenz(c)acridine have been reported, the technique is highly relevant for investigating its potential reaction mechanisms, particularly those involving metabolic activation or photodegradation.

Carcinogenic aza-arenes can undergo metabolic oxidation to form radical cations. ESR spectroscopy can be used to detect and characterize these transient radical intermediates, providing insight into the initial steps of carcinogenesis. The hyperfine structure of the ESR spectrum can reveal the distribution of the unpaired electron's spin density across the molecule, identifying the atoms most involved in the radical center.

Furthermore, like other polycyclic aromatic systems, 7,11-dimethylbenz(c)acridine can be excited to a metastable triplet state upon absorption of UV radiation. ESR spectroscopy is a powerful tool for studying these triplet states. Studies on the parent compound, acridine, have used ESR to characterize its phosphorescent triplet state, determining properties like spin distribution and lifetimes, which are influenced by the molecular structure. uni.lu Such information is crucial for understanding the photophysics and photochemistry of these compounds.

UV/Visible Spectroscopy

UV/Visible absorption spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophoric system. The spectrum of 7,11-dimethylbenz(c)acridine is expected to be similar to that of its parent compound, benz[c]acridine, but with shifts influenced by the methyl substituents.

The parent benz[c]acridine exhibits a complex UV spectrum with multiple absorption bands, characteristic of a large, conjugated aromatic system. nist.gov The addition of two methyl groups to the benz[c]acridine skeleton typically causes a small bathochromic (red) shift in the absorption maxima. This is due to the electron-donating (hyperconjugative) effect of the alkyl groups, which slightly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

For comparison, the related isomer 7,12-dimethylbenz(a)anthracene shows maximum absorption (λmax) in alcohol at 296 nm, with other significant peaks at 345 nm, 364 nm, and 384 nm. nih.gov It is anticipated that 7,11-dimethylbenz(c)acridine would display a similarly complex spectrum with strong absorptions in the UV-A (315-400 nm) and UV-B (280-315 nm) regions. These spectral properties are fundamental for its detection using UV-based analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Environmental Occurrence and Detection Methods

7,11-Dimethylbenz(c)acridine, as a member of the high-molecular-weight azaarenes, is associated with anthropogenic combustion processes. Its detection in environmental matrices is a key aspect of monitoring and risk assessment.

Atmospheric Particulate Matter Analysis

Azaarenes are recognized co-pollutants with polycyclic aromatic hydrocarbons (PAHs) and are found adsorbed to atmospheric particulate matter (PM). nih.govcopernicus.orgresearchgate.net These compounds are released into the atmosphere from sources such as the combustion of fossil fuels, industrial emissions, and biomass burning. High-resolution mass spectrometry-based studies have revealed a vast diversity of azaarenes in PAH-contaminated environmental samples, including numerous alkylated derivatives. nih.gov

Analytical methods for detecting these compounds in air samples typically involve collecting PM on filters using high-volume air samplers. nih.govnih.gov The organic compounds are then extracted using solvents and analyzed, most commonly by GC-MS. nih.govmdpi.commdpi.com Given that four- and five-ring azaarenes have been shown to predominate in weathered, contaminated sites, and isomers of benz[c]acridine have been detected, the presence of 7,11-dimethylbenz(c)acridine in atmospheric PM is highly probable, especially in urban and industrial areas. nih.gov

Table 2: Methods for Analysis of Azaarenes in Atmospheric Particulate Matter

StepMethodDescription
Sampling High-Volume Air SamplingAir is drawn through a filter (e.g., glass fiber) to collect particulate matter over a set period. nih.gov
Extraction Solvent ExtractionThe filter is extracted with an organic solvent (e.g., cyclohexane, dichloromethane) to dissolve the adsorbed organic compounds. mdpi.com
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)The extract is injected into a GC for separation of individual compounds, which are then identified and quantified by a mass spectrometer. nih.govmdpi.com
Analysis High-Resolution Mass Spectrometry (HRMS)Provides high mass accuracy, allowing for the determination of elemental composition and the identification of a wide range of unknown azaarenes. nih.gov

Tobacco Smoke Condensate Analysis

Tobacco smoke is a significant source of exposure to a wide array of carcinogenic compounds, including PAHs and their nitrogen-containing analogues. nih.gov The mainstream and sidestream smoke contain a complex mixture of chemicals in both the gas and particulate phases. The particulate phase, when collected, is known as tobacco smoke condensate or "tar."

Studies have confirmed the presence of various benzacridines and their methylated derivatives in tobacco smoke. For example, the carcinogenic isomer 7,12-dimethylbenz(a)anthracene is a known constituent of tobacco smoke. nih.gov Furthermore, research into the metabolic activation of related compounds like 7-methylbenz[c]acridine underscores their relevance as tobacco smoke carcinogens. nih.gov The analysis of tobacco smoke condensate involves collecting the particulate matter on filters, followed by solvent extraction and fractionation. researchgate.net Subsequent analysis by GC-MS allows for the identification of individual components. Due to the presence of its parent compound and other methylated isomers, 7,11-dimethylbenz(c)acridine is an expected, albeit minor, component of tobacco smoke condensate.

Theoretical and Computational Investigations of Benz C Acridine, 7,11 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic properties of benz(c)acridine derivatives. These methods are used to understand the relationship between molecular structure and carcinogenic activity.

Molecular orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. It provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. For complex molecules like 7,11-dimethylbenz(c)acridine, various approximations and specialized MO methods are employed to make the calculations feasible while retaining predictive power.

The McLachlan-Hückel Molecular Orbital (McLachlan-HMO) method is an extension of the simple Hückel method that is particularly useful for calculating spin densities in radical ions and triplet states. Research on a series of 13 benz(c)acridines, which included the carcinogenic 7,11-dimethylbenz(c)acridine, utilized the McLachlan-HMO method. nih.gov This study aimed to correlate the electronic structure of these compounds with their carcinogenic properties. nih.gov The findings from these calculations were pivotal in understanding the electronic characteristics that differentiate carcinogenic from non-carcinogenic derivatives. nih.gov

Semiempirical molecular orbital methods, such as PM3 (Parametrized Model 3) and its unrestricted Hartree-Fock variant (UHF/PM3), offer a balance between computational cost and accuracy for large molecules. These methods use parameters derived from experimental data to simplify the complex calculations of electron-electron repulsion. Despite a thorough search of the available literature, no specific studies employing PM3 or UHF/PM3 methods for the detailed analysis of 7,11-dimethylbenz(c)acridine could be identified.

The concepts of K- and L-regions in polycyclic aromatic hydrocarbons are central to theories of their carcinogenicity. The K-region is a reactive phenanthrenic double bond, while the L-region is a reactive pair of para-positions. Quantum chemical studies on carcinogenic benz(c)acridines have investigated the electronic charges at these critical regions. One study calculated resonance energies and bond currents and found that the carcinogenic activity of the benz(c)acridine compounds was related to the charge at the K-region (QK) and L-region (QL), as well as the nitrogen atom (QN). nih.gov Although 7,11-dimethylbenz(c)acridine was not explicitly named in this particular study, its known carcinogenicity places it within the class of compounds for which these theoretical correlations were established. nih.govnih.gov

Pi-spin density calculations are crucial for understanding the distribution of unpaired electrons in radical species. A study that included 7,11-dimethylbenz(c)acridine as one of six carcinogenic compounds in a set of 13 benz(c)acridines performed pi-spin density calculations using the McLachlan-HMO method. nih.gov A key finding was that all the carcinogenic compounds, including 7,11-dimethylbenz(c)acridine, exhibited an elevated pi-spin density at the 12th position, which is the nitrogen atom. nih.gov This electronic feature was a distinguishing characteristic of the carcinogenic derivatives when compared to the non-carcinogenic ones. nih.gov

Table 1: Investigated Benz(c)acridine Derivatives and their Carcinogenicity nih.gov

Compound NameCarcinogenic Activity
7-methylbenz[c]acridineCarcinogenic
7,11-dimethylbenz[c]acridine Carcinogenic
7,9-dimethylbenz[c]acridineCarcinogenic
7,10-dimethylbenz[c]acridine (B1219997)Carcinogenic
7,9,10-trimethylbenz[c]acridineCarcinogenic
7,9,11-trimethylbenz[c]acridineCarcinogenic
benz[c]acridine (B1195844)Inactive
8-methylbenz[c]acridineInactive
9-methylbenz[c]acridineInactive
10-methylbenz[c]acridineInactive
11-methylbenz[c]acridineInactive
5,7-dimethylbenz[c]acridineInactive
cis-5,6-dihydroxy-5,6-dihydrobenz[c]acridineInactive

The energy and electron density of the Highest Occupied Molecular Orbital (HOMO) are critical parameters in predicting the reactivity of a molecule, particularly its susceptibility to electrophilic attack and oxidation. For carcinogenic benz(c)acridines, a high electron density on the HOMO has been identified as a significant factor related to their biological activity. nih.gov A quantum chemical study of this class of compounds demonstrated that their carcinogenic potential is correlated with a high electron density in the HOMO. nih.gov This suggests that molecules like 7,11-dimethylbenz(c)acridine, being carcinogenic, likely possess this characteristic feature in their electronic structure, making them more prone to metabolic activation. nih.govnih.gov

Molecular Orbital (MO) Theory

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. These studies are crucial for understanding the potential biological activity of compounds like 7,11-dimethylbenz(c)acridine.

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a protein target. For acridine (B1665455) derivatives, which are known to have a wide range of biological activities, docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms. jppres.comresearchgate.net Although specific docking studies focusing exclusively on 7,11-dimethylbenz(c)acridine are limited, research on similar acridine-based compounds provides significant insights.

These studies often reveal that acridine derivatives can bind to the active sites of various enzymes, such as kinases, with high affinity. jppres.comresearchgate.net The binding is typically stabilized by a network of interactions including hydrogen bonds and hydrophobic interactions. For instance, in studies of other acridine derivatives, interactions with key amino acid residues in the active site of proteins like VEGFR2 and EGFR have been observed, with calculated binding energies indicating strong affinity. jppres.com The planarity of the acridine ring system is crucial for fitting into the binding pockets of these proteins.

Table 1: Representative Ligand-Protein Interactions for Acridine Scaffolds This table is illustrative, based on studies of related acridine compounds, as specific data for 7,11-dimethylbenz(c)acridine was not found.

Protein Target Interacting Residues (Example) Type of Interaction Binding Affinity (kcal/mol)
VEGFR2 Cys919, Asp1046 Hydrogen Bonding -10.031 jppres.com
EGFR Leu718, Val726 Hydrophobic -9.402 jppres.com
Protein Kinase CK2 Val116, Ile174 Hydrophobic Not Specified researchgate.net

The planar aromatic structure of benz(c)acridines makes them prime candidates for interaction with DNA, a key target for many anticancer and mutagenic compounds. The primary modes of interaction are intercalation and π-π stacking.

Intercalation: This involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding causes structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription. Acridine derivatives are well-known DNA intercalators. zu.edu.ua The large, flat surface area of the benz(c)acridine ring system is highly conducive to this type of interaction.

π-π Stacking: This refers to the non-covalent interaction between aromatic rings. In the context of DNA binding, the aromatic ring of 7,11-dimethylbenz(c)acridine can stack with the aromatic rings of the DNA bases. rsc.orgnih.gov These interactions contribute significantly to the stability of the DNA-ligand complex. nih.gov Studies on similar polycyclic aromatic compounds have demonstrated that π-π stacking is a crucial component of their DNA binding. nih.gov The strength of these interactions can be influenced by the specific orientation and distance between the stacked rings. nih.govresearchgate.netnih.gov

Computational studies on related molecules have shown that these compounds readily participate in physical π-stacking interactions with DNA. nih.gov The binding affinity is influenced by factors such as the solvent environment and the presence of ions. nih.gov While covalent binding to DNA following metabolic activation is a known mechanism for some carcinogenic PAHs, the initial non-covalent interactions like intercalation and π-π stacking are critical for their biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies on acridine derivatives have identified several molecular descriptors that correlate with their biological activities, such as cytotoxicity. thescipub.comresearchgate.net These descriptors can be categorized as electronic, steric, or topological.

Electronic Descriptors: Properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and solvation energy have been shown to be critical for the biological activity of some heterocyclic compounds. sciencepub.net

Topological and Steric Descriptors: Molecular volume, surface area, and descriptors related to the shape and branching of the molecule can also play a significant role. thescipub.comresearchgate.net For instance, some studies on acridine derivatives suggest that the presence of hydrophobic moieties enhances cytotoxic activity, while an increase in molecular surface area with a fractional negative charge can be detrimental. researchgate.net

A typical QSAR study involves calculating a large number of descriptors for a set of related compounds with known activities and then using statistical methods, like multiple linear regression, to build a model that best correlates the descriptors with the activity. thescipub.comresearchgate.netnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Acridine-like Compounds

Descriptor Type Example Descriptor Potential Influence on Activity Reference
Electronic LUMO Energy Relates to electron-accepting ability sciencepub.net
Electronic Dipole Moment Influences polarity and solubility sciencepub.net
Steric Molecular Volume Affects fit into binding sites thescipub.comresearchgate.net
Hydrophobicity LogP Relates to membrane permeability sciencepub.net
Topological Wiener Index Describes molecular branching researchgate.net

Once a statistically robust QSAR model is developed, it can be used for in silico screening of virtual libraries of compounds. nih.gov This allows researchers to predict the biological activity of a large number of molecules, including novel derivatives of 7,11-dimethylbenz(c)acridine, without the need for their synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. thescipub.comresearchgate.net

For example, a QSAR model developed for a series of acridines could be used to predict the cytotoxic activity of 7,11-dimethylbenz(c)acridine against a specific cancer cell line. thescipub.comresearchgate.net The accuracy of these predictions depends on the quality of the QSAR model, which is assessed through various validation techniques. nih.gov The ultimate goal is to use these computational predictions to guide the design of new compounds with enhanced activity and desired properties.

Molecular Mechanisms of Action and Biological Interactions of Benz C Acridine, 7,11 Dimethyl

DNA Interaction Mechanisms

The planar, aromatic structure of benz(c)acridines is central to their ability to interact with DNA. These interactions can be non-covalent, such as intercalation, or can lead to the formation of covalent bonds after metabolic activation, resulting in DNA adducts.

DNA intercalation is a well-established mechanism for acridine (B1665455) derivatives. This process involves the insertion of the planar polycyclic ring system between the base pairs of the DNA double helix. This interaction is primarily driven by hydrophobic forces and π-π stacking between the aromatic system of the compound and the DNA base pairs. nih.gov Intercalation causes structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. These distortions can interfere with critical cellular processes like DNA replication and transcription, ultimately contributing to the compound's cytotoxic effects.

While direct studies on the intercalation of 7,11-dimethylbenz(c)acridine are limited, its carcinogenic activity strongly suggests a direct interaction with DNA. nih.gov Research on related dimethylbenz(c)acridine isomers, such as the 7,9- and 7,10- derivatives, shows they are metabolized by liver microsomes into various products, including dihydrodiols. nih.gov Specifically, the formation of a 3,4-dihydrodiol is a critical step. nih.govchemspider.com This metabolite is a precursor to a highly reactive "bay-region" diol epoxide, which is considered the ultimate carcinogenic form that can form stable, covalent adducts with DNA. chemspider.com This covalent binding leads to significant DNA damage, mutagenesis, and the initiation of carcinogenesis.

Table 1: Carcinogenic Activity of Various Benz(c)acridine Derivatives

CompoundCarcinogenic Activity
7-methylbenz[c]acridineActive
7,11-dimethylbenz[c]acridineActive
7,9-dimethylbenz[c]acridineActive
7,10-dimethylbenz[c]acridine (B1219997)Active
7,9,10-trimethylbenz[c]acridineActive
7,9,11-trimethylbenz[c]acridineActive
benz[c]acridine (B1195844)Inactive
8-methylbenz[c]acridineInactive
9-methylbenz[c]acridineInactive
10-methylbenz[c]acridineInactive
11-methylbenz[c]acridineInactive

This table summarizes the carcinogenic activity of several benz(c)acridine compounds, highlighting the activity of 7-methyl-substituted derivatives. Data sourced from a study on the radical intensity and carcinogenic activity of benz[c]acridines. nih.gov

The ends of human chromosomes, known as telomeres, contain repetitive G-rich sequences that can fold into four-stranded structures called G-quadruplexes (G4-DNA). The formation and stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. Consequently, G4-DNA has emerged as a significant target for the development of novel anticancer agents.

Acridine derivatives have been identified as effective G-quadruplex stabilizing ligands. nih.gov The planar surface of the acridine molecule can stack on the external G-quartets of the G4 structure, enhancing its stability. This stabilization prevents telomerase from accessing and elongating the telomeres, leading to telomere shortening, cellular senescence, and apoptosis. While specific research on Benz(c)acridine, 7,11-dimethyl- as a G-quadruplex ligand is not available, its structural similarity to other known acridine-based G-quadruplex stabilizers suggests this as a potential mechanism of its biological activity. nih.gov

Enzyme Inhibition

In addition to direct DNA interactions, Benz(c)acridine, 7,11-dimethyl- and its related compounds can exert their effects by inhibiting key cellular enzymes.

DNA topoisomerases are essential enzymes that manage the topological states of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are validated targets for cancer chemotherapy. Acridine derivatives are well-documented inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govsigmaaldrich.com

These compounds typically function as "topoisomerase poisons." They act by intercalating into the DNA and trapping the transient enzyme-DNA covalent complex (cleavable complex). sigmaaldrich.com This stabilization of the cleavable complex prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks. These breaks trigger cell cycle arrest and ultimately induce apoptosis. Numerous acridine derivatives have been developed and studied as potent Topo I and Topo II inhibitors, forming a major class of anticancer agents. nih.govsigmaaldrich.comfrontiersin.org Given its structure, inhibition of topoisomerases is a highly probable mechanism of action for Benz(c)acridine, 7,11-dimethyl-.

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The acridine scaffold has been extensively explored for the development of AChE inhibitors. nih.govgoogle.com Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved drug for Alzheimer's, demonstrating the potential of this chemical class. google.com

Recent research has focused on novel 9-substituted acridine derivatives, investigating their ability to inhibit both AChE and the related enzyme butyrylcholinesterase (BChE). nih.govgoogle.com Studies have shown that certain derivatives can effectively inhibit these cholinesterases, with some compounds exhibiting dual properties of enzyme inhibition and antioxidant activity. nih.gov For instance, a series of 9-heterocyclic amino-N-methyl-9,10-dihydroacridines was found to combine effective AChE/BChE inhibition with significant radical-scavenging activity. nih.gov While specific studies on Benz(c)acridine, 7,11-dimethyl- have not been reported in this context, the established activity of the broader acridine class makes AChE inhibition a plausible, though unconfirmed, biological interaction.

Table 2: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives

Compound ClassAChE InhibitionBChE InhibitionReference
9-Aryl(heteroaryl)-N-methyl-9,10-dihydroacridinesLow PotencyLow Potency nih.gov
9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroboratesEffectiveEffective nih.gov
9-Heterocyclic amino-N-methyl-9,10-dihydroacridinesEffectiveEffective nih.gov
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine (1d)ModerateHigh google.com
9-bis(benzyloxy)phosphorylacridine (2d)LowEffective google.com

This table summarizes the reported acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities for different classes of acridine derivatives. nih.govgoogle.com

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer. ABCG2 can extrude a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Therefore, inhibitors of ABCG2 are sought after as potential agents to reverse MDR and re-sensitize tumors to chemotherapy.

A review of the scientific literature did not yield any studies suggesting that Benz(c)acridine, 7,11-dimethyl- or other compounds from the benz(c)acridine class act as inhibitors of the ABCG2 transporter. The development of ABCG2 inhibitors has focused on other chemical scaffolds, such as flavonoids and various synthetic heterocyclic compounds. sigmaaldrich.com

Cellular and Sub-Cellular Effects in Research Models

The cellular and sub-cellular effects of 7,11-dimethylbenz(c)acridine and its related compounds have been a subject of scientific inquiry, particularly concerning their carcinogenic and mutagenic properties. While research on this specific isomer is not exhaustive, studies on the broader class of methylbenz[c]acridines provide significant insights. One study has classified 7,11-dimethylbenz(c)acridine as a carcinogenic compound. nih.gov

Currently, detailed research findings specifically elucidating the mechanisms by which 7,11-dimethylbenz(c)acridine disrupts cell proliferation and survival pathways are not extensively available in the public scientific literature. Its classification as a carcinogen suggests an inherent ability to interfere with these fundamental cellular processes, though the specific signaling cascades and molecular targets have yet to be fully characterized. nih.gov

The role of 7,11-dimethylbenz(c)acridine in inducing apoptosis, or programmed cell death, appears to differ from that of other chemical agents. Research into the activity of carcinogenic benz[c]acridines, including the 7,11-dimethyl isomer, indicates that their carcinogenic action is not mediated by radicals. nih.gov Electron spin resonance (ESR) spectroscopy studies revealed that these compounds did not produce detectable amounts of radicals, suggesting that apoptosis induction, if it occurs, does not follow a radical-mediated mechanism. nih.gov

The mutagenic potential of methyl-substituted benz[c]acridines has been evaluated using the direct Ames Salmonella mutagenicity assay. nih.gov This test uses various strains of Salmonella typhimurium to detect different types of genetic mutations.

In a study of eleven methylbenz[c]acridines, all tested compounds, including dimethyl-substituted isomers, exhibited some degree of mutagenic activity in at least one of the bacterial tester strains. nih.gov This indicates that even non-carcinogenic methyl-B[c]ACRs can show mutagenicity in this assay. nih.gov The position of the methyl group plays a critical role in the type and extent of mutation. The presence of a methyl group at the 7-position appears to be key in causing frameshift, base-pair substitution, and single base substitution mutations, especially when additional methyl groups are present at other positions. nih.gov

Studies on the metabolites of the related compound 7-methylbenz[c]acridine (7MBAC) have further illuminated the mechanisms of mutagenicity. The metabolite trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) was identified as a potent mutagen requiring metabolic activation. nih.gov This finding suggests that the ultimate carcinogenic form is likely a bay-region diol epoxide. nih.gov Further supporting this, the anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, a diol epoxide derivative, was found to be a powerful mutagen in both the Ames test and V79 mammalian cell systems without needing metabolic activation. nih.govoup.com

Table 1: Mutagenicity of Selected Methylbenz[c]acridines in the Ames Test

Compound Tester Strain Mutagenic Activity
Methylbenz[c]acridines (general) TA97a, TA98, TA100, TA102 All tested compounds showed some degree of mutagenicity in at least one strain. nih.gov
7,10-dimethyl-B[c]ACR Not specified Significantly increased back-mutant colonies. nih.gov
7-methyl-B[c]ACR TA97a, TA98, TA100 Did not increase back-mutation. nih.gov
7-methyl-B[c]ACR TA102 Increased back-mutation. nih.gov
7MBAC-3,4-DHD Not specified Potent mutagen with metabolic activation. nih.gov

Antiplasmid Effects

There is no specific information available in the reviewed scientific literature regarding the antiplasmid effects of Benz(c)acridine, 7,11-dimethyl-.

Metabolic Activation and Metabolite Research

The metabolic activation of 7,11-dimethylbenz(c)acridine is crucial for its biological activity, including its carcinogenicity. While studies have not focused exclusively on this specific isomer, research on the closely related 7-methylbenz[c]acridine (7MBAC) provides a strong model for its metabolic fate.

Metabolism of 7MBAC occurs primarily in the liver and lungs, catalyzed by microsomal enzymes. nih.govnih.gov Studies using rat liver and lung microsomal preparations have identified several major and minor metabolites. nih.gov The process involves oxidation and hydroxylation to produce more water-soluble compounds that can be excreted. nih.gov

The primary metabolites identified from 7MBAC include phenols, 7-hydroxymethylbenz[c]acridine, and various dihydrodiols. nih.gov The formation of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) is of particular importance, as it is considered a proximate carcinogen that can be further metabolized to a highly reactive bay-region diol epoxide, the ultimate carcinogen. nih.gov This diol epoxide is capable of covalently binding to DNA, leading to the mutations observed in assays like the Ames test.

Table 2: Identified Metabolites of 7-methylbenz[c]acridine in Rat Microsomal Studies

Metabolite Type Reference
7-hydroxymethylbenz[c]acridine Major nih.gov
trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine Major nih.gov
7-methylbenz[c]acridine-5,6-oxide Major nih.gov
Phenols Major nih.gov
trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine Minor nih.gov
trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine Minor nih.gov
7-hydroxymethylbenz[c]acridine-5,6-oxide Minor nih.gov

Dihydrodiol and Diol-Epoxide Formation in Relation to Biological Activity

The metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) into mutagenic and carcinogenic agents is a well-established process involving the formation of dihydrodiol and diol-epoxide metabolites. For the class of benz(c)acridines, this pathway is crucial for their biological activity. While direct and extensive research specifically on the dihydrodiol and diol-epoxide formation of 7,11-dimethylbenz(c)acridine is not extensively detailed in publicly available scientific literature, the carcinogenic nature of this specific compound has been noted. nih.gov

To understand the likely metabolic fate and mechanism of action of 7,11-dimethylbenz(c)acridine, it is informative to examine the extensively studied metabolic pathways of closely related and structurally similar carcinogenic benz(c)acridines. Research on compounds such as 7-methylbenz[c]acridine, 7,9-dimethylbenz[c]acridine, and 7,10-dimethylbenz[c]acridine provides a strong basis for inferring the metabolic activation of the 7,11-dimethyl isomer.

Studies on carcinogenic 7-methyl-substituted benz[c]acridines have demonstrated that these compounds undergo metabolic activation to form dihydrodiols and subsequently highly reactive bay-region diol-epoxides. nih.gov This process is considered a critical step in their mechanism of carcinogenesis. The formation of a "bay-region" diol-epoxide is particularly significant, as these metabolites are often the ultimate carcinogenic forms of PAHs, capable of forming covalent adducts with cellular macromolecules like DNA.

For instance, the tumorigenicity of 7-methylbenz[c]acridine has been directly linked to its metabolic conversion to the 3,4-dihydrodiol, which is the precursor to a bay-region diol-epoxide. nih.gov This 3,4-dihydrodiol metabolite was found to be significantly more potent as a tumor initiator than the parent compound, highlighting the critical role of this metabolic step in eliciting a carcinogenic response. nih.gov

The general pathway for this metabolic activation involves the following key steps:

Initial Epoxidation: The parent benz(c)acridine molecule is first oxidized by cytochrome P450 enzymes to form an epoxide at various positions on the aromatic rings.

Hydration to a Dihydrodiol: The enzyme epoxide hydrolase then catalyzes the hydration of the initial epoxide, opening the epoxide ring to form a trans-dihydrodiol.

Second Epoxidation to a Diol-Epoxide: A second epoxidation event, also catalyzed by cytochrome P450 enzymes, occurs on the same ring as the dihydrodiol, but at a different double bond, often in the "bay-region" of the molecule. This creates a highly reactive diol-epoxide.

This diol-epoxide is a potent electrophile that can react with nucleophilic sites on DNA, forming stable DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating the process of carcinogenesis.

Given that 7,11-dimethylbenz(c)acridine is established as a carcinogen, it is highly probable that it undergoes a similar metabolic activation pathway involving the formation of dihydrodiol and diol-epoxide intermediates. nih.gov The presence and position of the methyl groups on the aromatic structure are known to influence the rate and site of metabolism, as well as the ultimate carcinogenic potency of the molecule. However, without specific experimental data on the metabolism of 7,11-dimethylbenz(c)acridine, the precise nature and biological activity of its specific dihydrodiol and diol-epoxide metabolites remain an area for further investigation.

Structure Activity Relationship Sar Studies of Benz C Acridine, 7,11 Dimethyl Derivatives

Impact of Methyl Substitution on Biological Activity

Methyl substitution is a critical determinant of the carcinogenic activity of benz(c)acridines. The placement and number of these small alkyl groups can dramatically alter the electronic properties and metabolic activation pathways of the parent molecule, leading to significant variations in biological outcomes.

Positional Effects of Methyl Groups

The location of methyl groups on the benz(c)acridine skeleton is a crucial factor in determining its carcinogenic potential. Research has shown that methylation at the 7-position is a key feature for potent carcinogenicity. rsc.orgnih.gov Compounds such as 7-methylbenz(c)acridine (B1210542) and its dimethyl derivatives, including 7,9-dimethylbenz(c)acridine, 7,10-dimethylbenz(c)acridine, and 7,11-dimethylbenz(c)acridine, have been identified as carcinogenic. nih.gov

In contrast, methylation at other positions often leads to inactive compounds. For instance, 8-methylbenz(c)acridine, 9-methylbenz(c)acridine, and 11-methylbenz(c)acridine are considered inactive. nih.gov A notable exception to the general trend is the 5,7-dimethylbenz(c)acridine (B15488482) derivative. Despite having a methyl group at the critical 7-position, this compound is inactive. nih.govnih.gov This lack of activity is attributed to steric hindrance, where the methyl group at the 5-position physically obstructs the metabolic activation at the K-region (the 5,6-double bond). nih.gov Similarly, in the case of 7,11-dimethylbenz(c)acridine, the 11-methyl group is thought to exert a steric effect on the ring-nitrogen atom, which may influence its biological activity profile. nih.gov

Theoretical studies based on the Hückel orbital method have been used to investigate the correlation between electron density and carcinogenic activity. These studies have shown that carcinogenic 7-methyl-benz(c)acridine derivatives exhibit significantly lower resonance energy per π-electron, a property associated with their carcinogenic potential. nih.gov

Influence of Number of Methyl Substituents

The number of methyl groups also plays a significant role in the biological activity of benz(c)acridine derivatives. Generally, the presence of at least one methyl group at the 7-position seems to be a prerequisite for carcinogenicity. nih.govnih.gov Building upon this, the addition of more methyl groups at specific positions can maintain or in some cases, modulate this activity.

For example, moving from the carcinogenic 7-methylbenz(c)acridine to dimethyl derivatives like 7,9-dimethyl-, 7,10-dimethyl-, and 7,11-dimethylbenz(c)acridine results in compounds that are also carcinogenic. nih.gov Even certain trimethyl derivatives, such as 7,9,10-trimethylbenz(c)acridine and 7,9,11-trimethylbenz(c)acridine, retain their carcinogenic properties. nih.gov This suggests that for a range of mono-, di-, and trimethyl substitutions, as long as the 7-position is methylated and there are no significant steric hindrances to metabolic activation, the carcinogenic activity is often preserved.

Table 1: Carcinogenic Activity of Methyl-Substituted Benz(c)acridine Derivatives

Role of Molecular Planarity in Interactions

The planarity of polycyclic aromatic hydrocarbons and their heterocyclic analogs, such as benz(c)acridines, is a significant determinant of their ability to interact with biological macromolecules. The generally planar structure of the acridine (B1665455) ring system facilitates intercalation between the base pairs of DNA. nih.gov This insertion into the DNA double helix can disrupt normal cellular processes like DNA replication and transcription, which is a primary mechanism behind the cytotoxic and mutagenic effects of many acridine derivatives. nih.gov

For benz(c)acridine derivatives, the degree of planarity directly impacts the efficacy of this intercalation. Substituents on the benz(c)acridine core can influence this planarity. While smaller substituents may have a negligible effect, bulky groups can cause distortions in the planar structure, potentially reducing the molecule's ability to effectively intercalate with DNA.

A study on aza-acridine derivatives highlighted that even slight deviations in the dihedral angles of the core ring structure, indicating a loss of planarity, can be correlated with changes in the molecule's stability and, by extension, its biological activity. nih.gov Therefore, the relatively planar nature of the 7,11-dimethylbenz(c)acridine molecule is considered a key factor in its biological interactions, primarily through facilitating its insertion into DNA.

Correlation of Molecular Properties with Biological Efficacy

The biological efficacy of benz(c)acridine derivatives is intricately linked to their molecular properties, including electronic effects, steric factors, and their resulting reactivity. A significant body of research has focused on correlating these properties with the carcinogenicity and mutagenicity of methylated benz(c)acridines.

A study examining benz[c]acridine (B1195844) and ten of its methyl-substituted derivatives found a general correlation among K-region reactivity, mutagenic activity, and carcinogenic activity. The "K-region" is a specific area of the molecule that is susceptible to metabolic activation to an epoxide, which is often the ultimate carcinogenic form of the compound. The study revealed that for most benz[c]acridines, a higher reactivity in the K-region corresponded to greater mutagenic and carcinogenic potential.

However, 7,11-dimethylbenz(c)acridine was a notable exception to this trend. The presence of the methyl group at the 11-position introduces a steric hindrance that appears to affect the interaction with the ring-nitrogen atom, altering its biological activity profile in a way that deviates from the general trend observed for other methylated analogs. This highlights the importance of not just the presence of substituents, but their specific location and the resulting steric and electronic consequences.

Further research into the mutagenicity of eleven methylbenz[c]acridines in the Ames test using various Salmonella typhimurium strains demonstrated that all tested compounds exhibited some degree of mutagenic activity on at least one strain. This suggests that even derivatives considered non-carcinogenic can possess mutagenic properties. The study also pointed to the critical role of the 7-methyl substituent in inducing frameshift and base-pair substitution mutations, especially when other methyl groups are present on the D-ring of the molecule.

The following table summarizes the mutagenic activity of various methylbenz[c]acridine derivatives, including 7,11-dimethylbenz(c)acridine, on different Salmonella tester strains.

CompoundTA97aTA98TA100TA102
Benz[c]acridine++--
7-Methyl-B[c]ACR---+
8-Methyl-B[c]ACR++-+
9-Methyl-B[c]ACR++-+
10-Methyl-B[c]ACR--+-
11-Methyl-B[c]ACR++-+
7,11-Dimethyl-B[c]ACR + + - +
7,8-Dimethyl-B[c]ACR++++-++
7,9-Dimethyl-B[c]ACR+++++++
7,10-Dimethyl-B[c]ACR++++++++
7,9,10-Trimethyl-B[c]ACR++++++++++++
Data sourced from a study on the mutagenicity of methylbenz[c]acridines. The symbols indicate the level of mutagenic activity, with '-' representing no significant increase in back-mutant colonies and '+', '++', and '+++' representing increasing levels of mutagenicity.

The electronic interaction with DNA is another critical molecular property. Studies have shown that carcinogenic benz[c]acridine derivatives exhibit a greater degree of hypochromism when interacting with DNA compared to their non-carcinogenic counterparts. nih.gov This spectroscopic change is indicative of a stronger binding interaction, which is influenced by factors such as the pKa of the benzacridine derivative. nih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 7,11-dimethylbenz(c)acridine in synthetic samples?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, using a PAH-specific column (e.g., SH-Rxi™-PAH) to resolve structural analogs .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl substitution pattern at positions 7 and 11. Reference spectral data for benz(c)acridine derivatives (e.g., chemical shifts and coupling constants) should be compared .
  • Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (229.28 g/mol) and fragmentation patterns .

Q. How can researchers safely handle 7,11-dimethylbenz(c)acridine in laboratory settings to minimize exposure risks?

Methodological Answer:

  • Use Class I, Type B biological safety hoods for weighing, mixing, or synthesizing the compound to prevent inhalation of particulate matter .
  • Implement wet cleaning methods or HEPA-filtered vacuums to avoid dry sweeping, which disperses hazardous dust .
  • Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles compliant with OSHA standards (29 CFR 1910.132) .

Q. What environmental detection methods are validated for quantifying trace levels of 7,11-dimethylbenz(c)acridine in air and water samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) is effective for separating PAHs in environmental matrices. Calibrate using NIST-certified reference materials .
  • For aqueous samples, employ solid-phase extraction (SPE) with C18 cartridges to concentrate the compound before analysis .
  • Validate detection limits (e.g., ng/L range) via spike-recovery experiments in relevant matrices .

Advanced Research Questions

Q. What experimental models are appropriate for evaluating the carcinogenic potential of 7,11-dimethylbenz(c)acridine, and how do existing data inform study design?

Methodological Answer:

  • Rodent dermal application assays (e.g., mouse skin tumorigenicity models) are historically used for PAHs. Dose-response studies should include SENCAR mice, which are sensitive to PAH-induced carcinogenesis .
  • In vitro mutagenicity assays (e.g., Ames test with Salmonella typhimurium TA98 strain + metabolic activation) are critical, though prior data for benz(c)acridine show inconsistent mutagenicity . Include positive controls (e.g., benzo[a]pyrene) and validate metabolic activation systems (e.g., S9 liver homogenate) .
  • Mechanistic studies using DNA adduct profiling (via ³²P-postlabeling) can clarify genotoxic potential .

Q. How can molecular docking studies elucidate the interaction of 7,11-dimethylbenz(c)acridine with biological targets, such as hemoglobin or DNA?

Methodological Answer:

  • Use AutoDock Vina or Schrödinger Maestro to model ligand-protein interactions. For hemoglobin, input the crystal structure (PDB ID: 1GZX) and optimize docking parameters for hydrophobic binding pockets .
  • Analyze binding affinity (ΔG) and hydrogen-bonding interactions. Compare results to unmodified benz(c)acridine to assess the impact of methyl groups .
  • Validate docking predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What strategies resolve contradictions in carcinogenicity data between benz(c)acridine and its methylated derivatives?

Methodological Answer:

  • Conduct comparative metabolomics to identify differential enzymatic activation (e.g., cytochrome P450 isoforms) between benz(c)acridine and 7,11-dimethyl derivatives .
  • Perform dose-escalation studies in parallel with structural analogs (e.g., 7,12-dimethylbenz(a)anthracene) to assess methylation’s role in potency .
  • Apply computational QSAR models to predict tumorigenicity indices based on electronic and steric properties of the methyl groups .

Q. What advanced chromatographic techniques improve the separation of 7,11-dimethylbenz(c)acridine from co-eluting PAHs in complex mixtures?

Methodological Answer:

  • Use two-dimensional GC (GC×GC) with a phase-optimized column set (e.g., 5% phenyl polysiloxane × 50% phenyl polysiloxane) to enhance resolution .
  • For HPLC, employ charged aerosol detection (CAD) or fluorescence detectionexem = 290/430 nm) to increase specificity for methylated PAHs .
  • Validate separations using NIST Standard Reference Materials and interlaboratory comparisons .

Data Interpretation and Gaps

Q. How should researchers address the limited evidence of carcinogenicity for 7,11-dimethylbenz(c)acridine in IARC evaluations?

Methodological Answer:

  • Design long-term bioassays with larger cohorts and multiple exposure routes (e.g., inhalation, oral) to address data gaps .
  • Incorporate biomonitoring of DNA adducts and urinary metabolites in exposed populations to correlate experimental and epidemiological findings .
  • Re-evaluate existing data using benchmark dose modeling (BMD) to refine risk estimates .

Q. What methodologies enable tracking environmental fate and degradation pathways of 7,11-dimethylbenz(c)acridine?

Methodological Answer:

  • Use stable isotope-labeled analogs (e.g., ¹³C-7,11-dimethylbenz(c)acridine) in microcosm studies to monitor biodegradation via LC-MS/MS .
  • Apply photolysis experiments with simulated sunlight (λ > 290 nm) to quantify half-lives and identify transformation products (e.g., quinones) .
  • Model environmental persistence using EPI Suite software to estimate partitioning coefficients (Kow, Koc) .

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